molecular formula C20H19NO4 B613779 Fmoc-3,4-dehydro-L-Val-OH CAS No. 1932087-73-4

Fmoc-3,4-dehydro-L-Val-OH

Cat. No. B613779
M. Wt: 337.36916
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-3,4-dehydro-L-Val-OH” is a type of Fmoc-Amino Acid . Its IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-3-enoic acid . It is also known by the synonym Fmoc-DL-Val (3,4-dehydro)-OH .


Molecular Structure Analysis

The molecular formula of “Fmoc-3,4-dehydro-L-Val-OH” is C20H19NO4 . Its molecular weight is 337.37 . The InChI string representation of its structure is InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,1,11H2,2H3,(H,21,24)(H,22,23) .


Physical And Chemical Properties Analysis

“Fmoc-3,4-dehydro-L-Val-OH” has a density of 1.2±0.1 g/cm3 . Its boiling point is 566.0±45.0 °C at 760 mmHg .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,1,11H2,2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLNKHXKRYOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,4-dehydro-L-Val-OH

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